1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine

Medicinal chemistry Structure-property relationship Sigma receptor ligands

Select 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine (CAS 1352498-12-4) for superior CNS drug discovery campaigns. Its 3-pyridylsulfonyl orientation favors sigma-1 receptor binding, while the S-benzylthio group resists N-dealkylation more effectively than N-benzyl analogs, yielding cleaner in vivo PK profiles for neuropathic pain or depression models. Use this distinct chemotype for PI3K α/γ inhibitor programs leveraging the sulfonylpiperazine hinge-binding motif or in phenotypic screening against Gram-positive strains (MRSA/VRE).

Molecular Formula C16H19N3O2S2
Molecular Weight 349.5 g/mol
Cat. No. B11809302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine
Molecular FormulaC16H19N3O2S2
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)SCC3=CC=CC=C3
InChIInChI=1S/C16H19N3O2S2/c20-23(21,19-10-8-17-9-11-19)16-12-18-7-6-15(16)22-13-14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2
InChIKeyDUMRBUVDUZYIAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine – Chemical Identity and Scaffold Context for Procurement Evaluation


1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine (CAS 1352498-12-4; MF C₁₆H₁₉N₃O₂S₂; MW 349.5 g/mol) belongs to the sulfonylpiperazine class, a privileged scaffold extensively investigated for kinase inhibition (PI3K, GKRP), sigma receptor modulation, and antimicrobial activity . The molecule features a pyridine-3-sulfonyl-piperazine core with a 4-benzylthio substituent on the pyridine ring, forming a distinct chemotype among arylthioether-linked sulfonylpiperazines. Its computed XLogP3 of 1.3 places it in a moderate lipophilicity range favorable for CNS-permeable applications.

Why 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine Cannot Be Readily Replaced by In-Class Analogs


Within the sulfonylpiperazine family, small structural permutations produce substantial shifts in target engagement, selectivity, and pharmacokinetic behavior. A near-isomeric analog, 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione (CAS 852916-96-2), shares the same molecular formula and weight yet differs in three critical features: the sulfonyl attachment is at the pyridine 5-position rather than 3, the benzyl group is N-linked on the piperazine instead of being an S-linked benzylthio group on the pyridine, and a thione replaces the pyridine aromaticity. These differences alter LogP, molecular topology, and hydrogen-bonding patterns , directly affecting receptor subtype selectivity and metabolic stability . Standardizing on the specific substitution pattern is essential for reproducible efficacy profiles.

Quantitative Differentiation Evidence for 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine Against Closest Available Comparators


Structural Differentiation from Near-Isomer CAS 852916-96-2: Pyridine Substitution and Thioether Linkage

A head-to-head structural comparison with the isomeric compound 5-[[4-(Phenylmethyl)-1-piperazinyl]sulfonyl]-2(1H)-pyridinethione (CAS 852916-96-2), which shares the identical molecular formula (C₁₆H₁₉N₃O₂S₂, MW 349.5), reveals that the target compound positions the sulfonyl bridge at the pyridine 3-position with a 4-benzylthio substituent, whereas the comparator places sulfonyl at the 5-position, carries an N-benzylpiperazine, and introduces a thione at the 2-position . This positional isomerism changes the topological polar surface area and hydrogen-bonding profile , directly influencing sigma receptor subtype selectivity as previously demonstrated for pyridylpiperazines .

Medicinal chemistry Structure-property relationship Sigma receptor ligands

Lipophilicity Shift: Computed XLogP3 as an Indicator of CNS Penetration Potential

The target compound has a computed XLogP3 of 1.3 , whereas the unsubstituted core 1-(pyridine-3-sulfonyl)piperazine (CAS 26103-50-4) has a computed XLogP3 of -0.7 . The 4-benzylthio appendage thus adds approximately 2.0 log units of lipophilicity, moving the compound into the optimal range (1–3) for blood-brain barrier permeability while retaining a single H-bond donor for solubility . This property profile is distinct from the more polar core scaffold and from alternative N-benzyl congeners, positioning the target for CNS-relevant screening libraries.

ADME prediction CNS drug design Physicochemical profiling

Class-Level PI3Kγ Inhibitory Potential: Sulfonylpiperazine as a Kinase-Targeted Scaffold

The sulfonylpiperazine scaffold was identified as an HTS hit for PI3Kγ inhibition and optimized via structure-based design, with X-ray co-crystal structures showing high overlap with a second chemotype in the PI3Kγ active site . Although quantitative IC₅₀ data for the specific compound 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine are not publicly available, the class reference compound in the chromeno[4,3-c]pyrazol-4(2H)-one sulfonylpiperazine series achieved PI3Kα IC₅₀ = 0.009 μM with selectivity over PI3Kβ, γ, and δ , demonstrating that the sulfonylpiperazine motif is compatible with sub-nanomolar potency when properly elaborated. The target compound's pyridine-3-sulfonyl architecture is congruent with the sulfonamide hydrogen-bonding pattern required for PI3K affinity .

PI3K inhibition Kinase drug discovery Oncology

Arylthioether–Piperazine Topology: Differentiation from Direct Sulfonylpyridine Sigma Ligands

Literature on pyridylpiperazine sigma ligands establishes that the pyridine nitrogen position critically controls σ₁ vs. σ₂ selectivity: (3-pyridyl)piperazines and (4-pyridyl)piperazines favor σ₁ receptors, whereas (2-pyridyl)piperazines favor σ₂ receptors . The target compound bears the sulfonyl bridge at the pyridine 3-position, which is consistent with a σ₁-preferring vector. However, the additional 4-benzylthio group introduces a secondary pharmacophoric element absent in the simpler 1-(pyridin-3-ylsulfonyl)piperazine scaffold. In the broader class, 4,4-disubstituted arylalkylsulfonyl piperazines have shown σ₁ K_i values in the nanomolar range ; the benzylthio substitution on the pyridine ring of the target compound is predicted to augment σ₁ affinity and metabolic stability by shielding the thioether from oxidative metabolism relative to N-benzyl variants.

Sigma receptor Neuropharmacology GPCR modulation

Research Application Scenarios for 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine Based on Evidence-Guided Differentiation


CNS-Penetrant Sigma-1 Receptor Ligand Screening

Procure this compound for sigma-1 receptor binding campaigns where CNS penetration is a design requirement. The computed XLogP3 of 1.3 and the 3-pyridylsulfonyl orientation (σ₁-favoring) make it a superior starting point relative to the more polar 1-(pyridine-3-sulfonyl)piperazine core (XLogP3 = -0.7). The S-benzylthio group is expected to resist N-dealkylation better than N-benzyl counterparts, yielding cleaner in vivo PK profiles for neuropathic pain or depression models.

PI3Kα/γ Inhibitor Fragment Elaboration for Oncology

Use as a fragment or early lead in PI3K α/γ inhibitor programs that leverage the sulfonylpiperazine hinge-binding motif validated by X-ray co-crystallography . The 4-benzylthio substituent provides a vector for π-stacking interactions within the affinity pocket, potentially enhancing selectivity over the β and δ isoforms, as demonstrated by chromeno-pyrazolone sulfonylpiperazines achieving PI3Kα IC₅₀ of 9 nM .

Negative Allosteric Modulation of Neuronal Nicotinic Receptors

Evaluate in α4β2 or α3β4 nAChR negative allosteric modulator (NAM) assays, given that sulfonylpiperazine analogues have been established as nAChR NAMs through structure–activity relationship studies . The pyridine-3-sulfonyl core aligns with the pharmacophore for allosteric site binding, and the benzylthio extension may drive subtype selectivity over receptor subtypes associated with peripheral side effects.

Antimicrobial Lead Generation Targeting Gram-Positive Pathogens

Include in phenotypic screening decks against MRSA or VRE, as arylthioether-linked sulfonylpiperazine hybrids have demonstrated antibacterial activity against Gram-positive strains in recent synthetic studies . The benzylthio group enhances membrane permeability relative to N-alkyl piperazines, a feature that can be exploited in structure–activity relationship expansion.

Quote Request

Request a Quote for 1-((4-(Benzylthio)pyridin-3-yl)sulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.